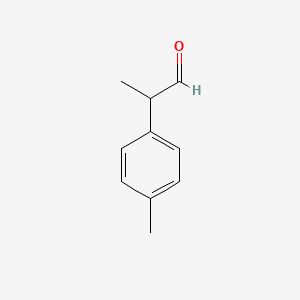

2-(4-Methylphenyl)propanal

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZWVKUZBNHSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052665 | |

| Record name | 2-(4-Methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Intense, sweet, refreshing aroma similar to peppermint | |

| Record name | 2-(p-Tolyl)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1459/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(4-Methylphenyl)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(p-Tolyl)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1459/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.985 | |

| Record name | 2-(p-Tolyl)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1459/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-72-9 | |

| Record name | α,4-Dimethylbenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhydratropaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, .alpha.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLYL)PROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCM2X1V31N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methylphenyl)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 4 Methylphenyl Propanal and Its Molecular Congeners

Direct Synthesis Strategies

Direct synthesis strategies for 2-(4-Methylphenyl)propanal and related 2-arylpropanals focus on the efficient construction of the target molecule from readily available precursors. These methods include catalytic hydrogenation, selective oxidation, and stereoselective rearrangements.

Catalytic Hydrogenation Pathways from Unsaturated Precursors

Catalytic hydrogenation is a fundamental method for the synthesis of saturated aldehydes from their unsaturated counterparts. For the synthesis of this compound, this typically involves the reduction of the double bond in a propenal side chain attached to the 4-methylphenyl group. The hydrogenation of the C=C double bond in the propenal side chain can be achieved using catalysts like palladium on carbon (Pd/C). google.com Transfer hydrogenation represents a safer alternative to using molecular hydrogen, employing hydrogen donors like 2-propanol or formic acid derivatives. ursinus.edu Ruthenium complexes, such as those with terdentate CNN ligands, have proven to be highly efficient catalysts for transfer hydrogenation reactions. researchgate.net While many large-scale processes still use precious metals, research into more sustainable catalysts, including those based on tungsten, is ongoing. jku.at

Table 1: Catalytic Systems for Hydrogenation

| Catalyst System | Substrate Type | Reagents | Key Findings |

|---|---|---|---|

| Palladium on Carbon (5%) | Propenal side chain | H₂ (500 mbar) | Standard conditions for catalytic hydrogenation of the double bond. google.com |

| Ruthenium(II) Complexes | Ketones/Imines | 2-Propanol, Base | Highly efficient for transfer hydrogenation, activity is base-dependent. researchgate.net |

| Tungsten Complexes | Ketones, Esters, Imines | H₂ | Offers a promising alternative to precious metal catalysts. jku.at |

Selective Oxidation Routes from Alcohol and Alkyl Precursors

The selective oxidation of primary alcohols to aldehydes is a common synthetic transformation. The corresponding precursor to this compound, 2-(4-methylphenyl)propan-1-ol, can be oxidized to yield the desired aldehyde. Ruthenium complexes, such as [Ru(mpbp)(pydic)], have been used to catalyze the oxidation of primary alcohols to aldehydes with high selectivity at room temperature, using aqueous hydrogen peroxide as a green oxidant. researchgate.net Another route involves the oxidation of the alkyl precursor, p-cymene (B1678584) (4-methylisopropylbenzene). Early research focused on the liquid-phase oxidation of p-cymene using oxygen, which could be controlled to form specific products. This process often proceeds through hydroperoxide intermediates.

Table 2: Selective Oxidation Methods

| Precursor | Catalyst/Oxidant | Product | Research Focus |

|---|---|---|---|

| Primary Alcohols | [Ru(mpbp)(pydic)] / H₂O₂ | Aldehydes | Convenient and selective oxidation at room temperature with a green oxidant. researchgate.net |

| p-Cymene | Elemental Oxygen | 2-para-tolyl-2-propanol | Early studies on controlled oxidation of aromatic hydrocarbons via hydroperoxide intermediates. |

Stereoselective Rearrangement Reactions

Stereoselective rearrangement reactions provide a powerful method for constructing complex molecular architectures with high levels of stereocontrol. The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, can be employed to synthesize γ,δ-unsaturated aldehydes. By integrating iridium(I)-catalyzed olefin isomerization of easily prepared di(allyl) ethers to form allyl vinyl ethers, subsequent thermal rearrangement leads to syn-2,3-dialkyl-4-pentenal derivatives with high diastereoselectivity. pitt.edu Another notable rearrangement is the rsc.orgrsc.org-Wittig rearrangement, which has been demonstrated in tandem with an oxy-Cope rearrangement to achieve high yields of the rearranged product. umich.edu These methodologies offer strategic routes to substituted aldehydes that are congeners of this compound.

Table 3: Stereoselective Rearrangement Reactions

| Reaction | Precursors | Key Features | Product Type |

|---|---|---|---|

| Isomerization-Claisen Rearrangement | Di(allyl) ethers | Iridium(I) catalysis followed by thermolysis; excellent stereocontrol. pitt.edu | syn-2,3-dialkyl-4-pentenal derivatives. pitt.edu |

| Tandem Oxy-Cope/ rsc.orgrsc.org-Wittig Rearrangement | Substituted allyl ethers | Potassium hexamethyldisilazide (KHMDS), 18-crown-6. umich.edu | Rearranged unsaturated alcohol. umich.edu |

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and fragrance industries. Asymmetric synthesis provides pathways to enantiopure this compound and its analogs through the use of chiral catalysts or auxiliaries.

Chiral Catalyst-Mediated Transformations

Chiral catalysts can direct a reaction to selectively produce one enantiomer over the other. A chemoenzymatic approach utilizing Horse Liver Alcohol Dehydrogenase (HLADH) enables a dynamic kinetic resolution of 2-arylpropanals. rsc.orgunibo.it In this process, the enzyme selectively reduces one enantiomer of the aldehyde to the corresponding (S)-alcohol, while a base catalyzes the racemization of the unreacted aldehyde, allowing for high yields of the desired enantiopure alcohol. rsc.orgunibo.it Chiral metal complexes are also widely used. For instance, copper-Schiff base complexes have been employed for the catalytic asymmetric synthesis of 2-(2-Methoxy-5-methylphenyl)propanal. smolecule.com Similarly, chiral dioxidomolybdenum(VI) complexes have been tested in enantioselective sulfoxidation and epoxidation reactions, demonstrating the potential of chiral-at-metal complexes in asymmetric catalysis. d-nb.info Covalent organic frameworks (COFs) can also serve as platforms for embedding chiral catalysts, such as pyrrolidine (B122466) derivatives, to catalyze asymmetric aldol (B89426) reactions with high enantioselectivity. sci-hub.se

Table 4: Chiral Catalyst-Mediated Synthesis of 2-Arylpropanal Congeners and Derivatives

| Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (HLADH) | Dynamic Kinetic Resolution (Reduction) | 2-Arylpropanals | High ee for (S)-2-arylpropanols. rsc.orgunibo.it |

| Copper-Schiff Base Complexes | Asymmetric C-C Bond Formation | 2-methoxy-5-methylbenzaldehyde | Enables enantioselective synthesis. smolecule.com |

| Chiral Pyrrolidine in COFs | Asymmetric Aldol Reaction | Aldehydes | 88-94% ee. sci-hub.se |

| Ruthenium–Prolinamide Complex | Asymmetric Transfer Hydrogenation | 2-bromo ketones | Up to 95.3% ee for chiral β-heterosubstituted alcohols. acs.org |

Auxiliary-Based Stereocontrol Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. The Andersen method, a classic example, utilizes (1R,2S,5R,S_S)-(-)-menthyl p-toluenesulfinate for the stereoselective synthesis of sulfoxides. nih.gov The diastereomers formed can often be separated by crystallization. acs.org More modern auxiliaries have been developed, such as chiral sulfinamides, which can be prepared and separated, and then used to synthesize other chiral sulfur compounds with high enantiopurity. acs.org These principles of using a covalently bonded chiral entity to control diastereoselectivity are applicable to a wide range of asymmetric syntheses, including pathways that could lead to enantiopure this compound.

Table 5: Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary | Class | Application Principle |

|---|---|---|

| Menthyl p-toluenesulfinate | Sulfinate Ester | Covalently bonded to the substrate, allowing for separation of diastereomers, followed by removal of the auxiliary. nih.gov |

| Chiral Sulfinamides | Sulfinamide | Used as precursors for the preparation of enantioenriched sulfinate esters and other chiral compounds. acs.org |

| Diacetone-d-glucose | Sugar-derived alcohol | Acts as a chiral alcohol for the diastereoselective preparation of sulfinates. nih.gov |

Biocatalytic Resolution and Synthesis

Biocatalysis offers a powerful and selective approach for the synthesis of chiral molecules like this compound. Enzymes, with their inherent stereoselectivity, can be employed for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of a desired enantiomer.

Lipases are a class of enzymes frequently used for the resolution of racemic alcohols, which are precursors to aldehydes. For instance, the kinetic resolution of 2-aryl-propanols, which are structurally similar to the alcohol precursor of this compound, has been successfully achieved using lipases. uniovi.es One common strategy involves the enantioselective acylation of a racemic alcohol. In a typical process, a lipase (B570770) such as Candida antarctica Lipase B (CALB) selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. unipd.it This allows for the separation of the acylated and unacylated enantiomers. For example, the resolution of (R,S)-2-(4-methylphenyl)propionic acid, a related compound, was effectively carried out using Novozym 435 (an immobilized form of CALB) through enzymatic esterification. researchgate.net

Furthermore, alcohol dehydrogenases (ADHs) can be utilized for the asymmetric reduction of a corresponding ketone to produce a specific enantiomer of the alcohol precursor. These enzymes, often used in whole-cell biocatalyst systems, can achieve high enantiomeric excess (ee). nih.govuniovi.es For example, the bioreduction of various phenyl-substituted α-hydroxy acetophenones using a co-expressed carbonyl reductase and glucose dehydrogenase for cofactor regeneration resulted in the corresponding (S)-vicinal diols with excellent yields and over 99% ee. nih.gov Such methodologies highlight the potential for producing enantiomerically pure precursors to chiral aldehydes.

Ozonolysis of styrene (B11656) derivatives using fungal whole cells, such as from Trametes hirsuta, represents another biocatalytic strategy. This method allows for the regioselective oxidative cleavage of the double bond to yield the corresponding aldehyde with high selectivity and conversion. uniovi.es

| Biocatalyst | Substrate Type | Transformation | Key Findings |

| Novozym 435 (CALB) | (R,S)-2-(4-methylphenyl)propionic acid | Enzymatic esterification | Achieved 89.34% conversion and 97.84% enantiomeric excess under optimized conditions. researchgate.net |

| Carbonyl Reductase/GDH | α-hydroxy acetophenones | Asymmetric reduction | Produced (S)-vicinal diols with >94% yield and >99% ee. nih.gov |

| Trametes hirsuta (whole cells) | Styrene derivatives | Regioselective ozonolysis | High selectivity and conversion to the corresponding mono-aldehydes. uniovi.es |

| Candida antarctica Lipase B (CALB) | Primary amines | Stereoselective acylation | Effective for kinetic resolution of a wide range of chiral primary amines. unipd.it |

Multi-Step Synthesis Sequences Utilizing Key Intermediate Building Blocks

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis and is instrumental in preparing the alcohol precursors required for aldehydes like this compound. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

For the synthesis of the precursor alcohol, 2-(4-methylphenyl)propan-1-ol, a Grignard reagent derived from an appropriate alkyl halide can be reacted with p-tolualdehyde. For instance, the synthesis of 2-methyl-1-(4-methylphenyl)propan-1-ol was achieved by reacting a Grignard reagent synthesized from 2-bromopropane (B125204) with p-tolualdehyde. odinity.com The resulting secondary alcohol can then be oxidized to the target aldehyde.

Alternatively, to synthesize a tertiary alcohol like 2-(4-methylphenyl)propan-2-ol, methylmagnesium bromide can be added to 4-methylacetophenone. While this specific tertiary alcohol is not a direct precursor to this compound through simple oxidation, this demonstrates the versatility of the Grignard reaction in creating substituted aromatic alcohols. The general applicability of Grignard reagents allows for their reaction with aldehydes to form secondary alcohols and with ketones to yield tertiary alcohols. masterorganicchemistry.com

| Grignard Reagent | Carbonyl Compound | Product Alcohol |

| Isopropylmagnesium bromide | p-Tolualdehyde | 2-Methyl-1-(4-methylphenyl)propan-1-ol odinity.com |

| Methylmagnesium bromide | 4-Methylacetophenone | 2-(4-Methylphenyl)propan-2-ol |

| Butyl magnesium bromide | 2-Methylpropanal | 2-Methylheptan-3-ol vaia.com |

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful method for constructing the side-chain of this compound and its analogs. organic-chemistry.orgmychemblog.com This reaction is particularly useful for creating carbon-carbon bonds with high regio- and stereoselectivity. liverpool.ac.uk

A direct approach to synthesize β,β-disubstituted-α,β-unsaturated aldehydes involves the Heck reaction of aryl halides with crotonaldehyde (B89634). thieme-connect.com For example, the reaction of 1-iodo-4-methylbenzene with crotonaldehyde under optimized conditions, using a palladium acetate (B1210297) catalyst, can yield (E)-3-(p-tolyl)-2-butenal. thieme-connect.com This unsaturated aldehyde can then be selectively reduced to the corresponding saturated aldehyde, this compound. The Heck reaction has been shown to be effective for a range of aryl bromides and iodides with crotonaldehyde, although steric hindrance can affect the yield. thieme-connect.com

The Heck reaction can also be extended to the acylation of aryl halides with aldehydes, proceeding through an enamine intermediate. liverpool.ac.ukacs.org This methodology allows for the synthesis of alkyl aryl ketones, which can be further transformed into the desired aldehyde. The versatility of the Heck reaction is further demonstrated by its application in tandem reactions, enabling the construction of complex molecular architectures from simple starting materials. nih.gov

| Aryl Halide | Alkene/Aldehyde | Catalyst System | Product Type |

| 1-Iodo-4-methylbenzene | Crotonaldehyde | Pd(OAc)2, NMP, tetrabutylammonium (B224687) chloride | β-methyl-substituted cinnamaldehyde (B126680) thieme-connect.com |

| Aryl chloride | Aldehyde/Pyrrolidine | Pd(dba)2, Ligand | Alkyl aryl ketone liverpool.ac.uk |

| Aryl bromide | n-Butyl vinyl ether | Pd(0) catalyst, Cy2NMe | α-arylated product diva-portal.org |

| Aryl halides | Alkenes | Palladium catalyst, Base | Vinylated or arylated alkenes mdpi.com |

Oxidative cleavage of carbon-carbon double bonds is a key strategy for the synthesis of aldehydes. masterorganicchemistry.com This transformation can be achieved using various oxidizing agents, with ozonolysis being a prominent method. For instance, an appropriately substituted alkene, such as one prepared via a Wittig reaction or other olefination methods, can be subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to yield the desired aldehyde.

Functional group interconversions are central to synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.comnumberanalytics.com The synthesis of this compound can rely on the interconversion of various functional groups. A common route involves the oxidation of the corresponding primary alcohol, 2-(4-methylphenyl)propan-1-ol. This oxidation can be accomplished using a variety of reagents, with milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) being preferred to avoid over-oxidation to the carboxylic acid. solubilityofthings.comfiveable.me

Conversely, aldehydes can be synthesized via the reduction of carboxylic acid derivatives. For example, esters can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H). stackexchange.com This allows for a synthetic route starting from a carboxylic acid, which is converted to an ester and then selectively reduced.

| Starting Material Functional Group | Reagent(s) | Product Functional Group |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde solubilityofthings.com |

| Alkene (C=C) | 1. O3, 2. Reductive workup | Two carbonyl groups (aldehydes or ketones) masterorganicchemistry.com |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde stackexchange.com |

| Ketone | Baeyer-Villiger oxidation, then DIBAL-H reduction | Aldehyde stackexchange.com |

Sustainable Chemistry Considerations in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free and reduced-solvent reactions are a cornerstone of green chemistry, as they minimize waste and reduce the use of hazardous substances.

Solvent-free reactions can be conducted by grinding solid reactants together, sometimes with gentle heating. researchgate.net For example, a solvent-free crossed Cannizzaro reaction has been reported for the conversion of aryl aldehydes to aryl alcohols by grinding the aldehyde with formaldehyde (B43269) and potassium hydroxide. researchgate.netajgreenchem.com While this specific reaction produces an alcohol from an aldehyde, the principle of solvent-free synthesis is applicable to various transformations. Another example is the one-pot, three-component synthesis of N-heteroaryl-arylmethyl phenols from aromatic aldehydes, amines, and phenols at elevated temperatures without any solvent. nih.gov

Reduced-solvent protocols often involve the use of greener, more benign solvents or operating under conditions that minimize solvent volume. For instance, palladium-catalyzed reductive carbonylation of aryl halides to produce aryl aldehydes has been investigated in various solvents, with efforts to move away from toxic options like those containing tin hydrides. unive.it The use of greener solvent systems, such as a mixture of glycerol (B35011) and n-butanol, has been explored for the reduction of aryl aldehydes using palladium ecocatalysts. tandfonline.com

| Reaction Type | Conditions | Key Advantage |

| Crossed Cannizzaro Reaction | Grinding, 100-110 °C | High yield, no solvent researchgate.netajgreenchem.com |

| Three-component aminoalkylation | Heating at 80 °C | Simple work-up, no solvent or catalyst nih.gov |

| Reduction of aryl aldehydes | Eco-Pd catalyst in glycerol/n-butanol | Use of green solvent and recyclable catalyst tandfonline.com |

| Palladium-catalyzed formylation | Continuous flow, DMSO | Reduced reaction time, enhanced selectivity rsc.org |

Atom-Economic Synthetic Route Design

The principles of green chemistry are increasingly pivotal in modern organic synthesis, with atom economy standing out as a key metric for efficiency. researchgate.net An atom-economic reaction maximizes the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. researchgate.netmdpi.com For the synthesis of this compound, hydroformylation represents a premier example of an atom-economic route.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net In the case of this compound synthesis, the direct hydroformylation of 4-methylstyrene (B72717) with synthesis gas (a mixture of carbon monoxide and hydrogen) is a 100% atom-economic reaction in theory, as all atoms of the reactants are incorporated into the aldehyde product. researchgate.netrsc.org

The reaction yields two isomeric products: the branched aldehyde, this compound, and the linear aldehyde, 3-(4-methylphenyl)propanal. The selectivity towards the desired branched isomer is a critical challenge and is highly dependent on the catalyst system and reaction conditions employed. nih.govtue.nl

Several catalytic systems have been developed to control the regioselectivity of this transformation. Research has shown that earth-abundant metals like iron can be utilized to create efficient catalysts. For instance, an iron-catalyzed hydroformylation of 4-methylstyrene has been demonstrated to proceed under mild conditions (10–30 bar syngas pressure, below 100 °C), yielding the corresponding aldehydes. nih.govacs.org This approach offers a sustainable alternative to precious metal catalysts. acs.org

Rhodium and platinum-based catalysts are also extensively studied for this reaction. uu.nlnih.gov For example, a platinum/tin catalyst system modified with a chiral diphosphonite ligand ((R,R)-XantBino) has been used in the hydroformylation of 4-methylstyrene, showing good regioselectivity towards the branched aldehyde. uu.nltue.nl Similarly, rhodium complexes, when promoted by specific phosphate (B84403) ligands, can achieve high yields and impressive regioselectivity for branched aldehydes under mild conditions. mdpi.com The choice of ligand is crucial; for example, diazaphospholane ligands with rhodium catalysts have achieved high regioselectivity (up to 65:1 branched to linear) for aryl alkenes. nih.gov

The following table summarizes various research findings on the hydroformylation of 4-methylstyrene, highlighting the different catalytic systems and their performance in terms of conversion and regioselectivity.

| Catalyst System | Substrate | Conversion (%) | Branched/Linear Ratio (b/l) | Reference |

|---|---|---|---|---|

| [HFe(CO)₄]⁻[Ph₃PNPPh₃]⁺ / PPh₃ | 4-Methylstyrene | Good to Excellent | Not specified | nih.govacs.org |

| Pt/Sn with (R,R)-XantBino ligand | 4-Methylstyrene | Not specified | Good | uu.nltue.nl |

| Rh-diazaphospholane ligand | para-substituted styrenes | Not specified | High (up to 65:1) | nih.gov |

| Rh₁(PNP)-ND | 4-Methylstyrene | >99 | 6.7:1 | nih.gov |

| [Rh(COD)Cl]₂ / Hybrid Phosphate P6 | 4-methylstyrene (1l) | 95% | 14.8:1 | mdpi.com |

Heterogeneous Catalysis and Catalyst Recycling Methodologies

A significant advancement in sustainable synthesis is the use of heterogeneous catalysts, which exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. nih.gov This simplifies the separation of the catalyst from the product mixture, enabling easy recovery and recycling, which reduces costs and waste. acs.org The development of recyclable heterogeneous catalysts is a key focus in the synthesis of fine chemicals like this compound.

For the hydroformylation of 4-methylstyrene, several heterogeneous catalytic systems have shown promise, with a strong emphasis on catalyst stability and reusability.

Single-Atom Catalysts (SACs): SACs represent a frontier in heterogeneous catalysis, offering maximum metal utilization efficiency and unique reactivity. nih.gov

Rhodium on Nanodiamonds (Rh₁/PNP-ND): A phosphorus-coordinated rhodium single-atom catalyst supported on nanodiamonds (ND) has been developed for the hydroformylation of styrenes. nih.gov This catalyst, Rh₁/PNP-ND, demonstrated excellent stability and could be recycled at least six times without a noticeable loss in activity or regioselectivity in the hydroformylation of styrene. nih.gov For 4-methylstyrene, it achieved over 99% conversion with a branched-to-linear aldehyde ratio of 6.7:1. nih.gov

Rhodium on Titanium Dioxide (Rh₁/TiO₂): To combat the common issue of active species leaching in liquid-phase reactions, single-atom rhodium catalysts have been stabilized using ionic liquids (IL). chinesechemsoc.org An IL-stabilized Rh₁/TiO₂ catalyst was used for the hydroformylation of 4-methylstyrene and could be recycled at least six times, maintaining a consistent turnover frequency (TOF), whereas the unprotected catalyst deactivated rapidly. chinesechemsoc.org

Magnetic Nanoparticle-Supported Catalysts: Another innovative approach involves anchoring catalyst complexes onto magnetic nanoparticles. This allows for simple recovery of the catalyst using an external magnet.

A rhodium complex anchored on magnetic Fe₃O₄ nanoparticles has been successfully used as a recyclable catalyst for hydroformylation reactions. google.com In the hydroformylation of 4-methylstyrene, this catalyst was reused for seven consecutive cycles, with the conversion remaining at 77% by the seventh cycle, and selectivity was almost unaffected. google.com

Carrier-Free Recyclable Catalysts: Some complexes can crystallize in a manner that allows them to function as their own support.

A square-planar rhodium(I) complex, RhI(CO)(terpyridine), was shown to act as a carrier-free recyclable catalyst. acs.org It partially dissolves under reaction conditions to act as a homogeneous catalyst and then recrystallizes upon cooling, allowing for easy separation. This system showed robust recyclability in the hydroformylation of various alkenes, including α-methylstyrene, over 10 recycling runs. acs.org

The table below details the performance and recyclability of various heterogeneous catalysts used in the synthesis of aldehydes via hydroformylation.

| Catalyst System | Support/Method | Substrate | Recycling Performance | Reference |

|---|---|---|---|---|

| Rh₁/PNP-ND | Nanodiamond | Styrene | Recycled at least 6 times without loss in activity/regioselectivity. | nih.gov |

| OHEmimTf₂N-0.1Rh₁/TiO₂ | Ionic Liquid-Stabilized TiO₂ | 4-Methylstyrene | Recycled at least 6 times with consistent TOF. | chinesechemsoc.org |

| Rh-complex | Magnetic Fe₃O₄ Nanoparticles | 4-Methylstyrene | 7 consecutive cycles; 77% conversion in 7th cycle with stable selectivity. | google.com |

| RhI(CO)(terpyridine) | Carrier-Free (Self-Assembled) | α-Methylstyrene, other alkenes | Maintained reactivity and structure for 10 recycling runs. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Propanal

Reactions Involving the Aldehyde Functionality

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide array of chemical transformations.

Nucleophilic Addition Reactions and Derivatives Formation

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated. youtube.com

A variety of derivatives can be formed through this pathway. For instance, reaction with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) yields corresponding hydrazones, which are often crystalline solids used for characterization. Similarly, reaction with hydroxylamine (B1172632) produces oximes.

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The electrons from the C=O pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate.

Protonation: The alkoxide ion is protonated by a weak acid (like water or alcohol) to yield the final alcohol product. youtube.com

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. For 2-(4-methylphenyl)propanal, this provides a route to a range of more complex chiral alcohols.

Aldol (B89426) Condensation and Related Carbonyl Chemistry

The aldol reaction involves the enolate of an aldehyde or ketone reacting with another carbonyl molecule. For this compound, which possesses a single acidic hydrogen on its alpha-carbon, the reaction proceeds under basic conditions to form an enolate. This enolate can then act as a nucleophile. youtube.comyoutube.com

Due to the presence of only one alpha-hydrogen, this compound undergoes an aldol addition to form a β-hydroxy aldehyde. However, it cannot subsequently undergo the elimination (condensation) step, which requires a second alpha-hydrogen to form an α,β-unsaturated aldehyde. quora.comyoutube.com

The reaction sequence is:

Enolate Formation: A base abstracts the acidic α-hydrogen, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of the aldehyde.

Protonation: The resulting alkoxide is protonated to give the aldol addition product, 3-hydroxy-2,4-dimethyl-2,4-bis(4-methylphenyl)pentanal.

Crossed aldol reactions, where this compound reacts with another aldehyde or ketone (that preferably has no α-hydrogens, like formaldehyde (B43269) or benzaldehyde, to prevent self-condensation), can be used to synthesize specific β-hydroxy aldehydes. doubtnut.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for converting aldehydes into alkenes by forming a new carbon-carbon double bond. libretexts.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), Ph₃P=CHR, which attacks the aldehyde. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes. organicchemistrydata.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed. Furthermore, the HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (Ph₃P=CHR) | Phosphonate carbanion ((RO)₂P(O)CHR⁻) |

| Reactivity | Less reactive than HWE reagents | More nucleophilic/reactive; reacts with hindered aldehydes organicchemistrydata.org |

| Stereoselectivity | Depends on ylide stability (Unstabilized -> Z-alkene; Stabilized -> E-alkene) organic-chemistry.org | Generally high selectivity for (E)-alkene organic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) youtube.com | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.orgyoutube.com |

Selective Reduction and Oxidation Pathways

The aldehyde functionality of this compound can be selectively reduced or oxidized.

Selective Reduction: The aldehyde group is readily reduced to a primary alcohol, yielding 2-(4-methylphenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol, while LiAlH₄ is a much stronger reducing agent requiring anhydrous, aprotic solvents. Biocatalytic reduction using alcohol dehydrogenases offers a method for producing optically pure alcohols from prochiral ketones and aldehydes. nih.gov

Selective Oxidation: Oxidation of the aldehyde group leads to the corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid. Strong oxidizing agents are typically used for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (formed from CrO₃ or K₂Cr₂O₇ in sulfuric acid). libretexts.org The oxidation mechanism with chromic acid is believed to proceed through the formation of a gem-diol intermediate upon addition of water to the aldehyde, which is then oxidized. libretexts.org

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄, Ethanol | 2-(4-Methylphenyl)propan-1-ol |

| Reduction | LiAlH₄ then H₂O workup | 2-(4-Methylphenyl)propan-1-ol |

| Oxidation | KMnO₄, NaOH, H₂O | 2-(4-Methylphenyl)propanoic acid |

| Oxidation | K₂Cr₂O₇, H₂SO₄, H₂O | 2-(4-Methylphenyl)propanoic acid |

Acetalization Reactions and Their Mechanistic Aspects

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form acetals. This reaction is often used to protect the aldehyde functionality during other synthetic steps. The reaction of this compound with two equivalents of an alcohol (e.g., methanol) first forms a hemiacetal, which then reacts further to yield a stable acetal (B89532). organic-chemistry.org

The mechanism involves:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: A proton is transferred from the oxonium ion to a base, yielding a hemiacetal.

Protonation of Hydroxyl: The hemiacetal's hydroxyl group is protonated, forming a good leaving group (water).

Elimination of Water: Water is eliminated, forming a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second alcohol molecule attacks the oxonium ion.

Final Deprotonation: The resulting protonated acetal is deprotonated to give the final acetal product and regenerate the acid catalyst.

To drive the equilibrium towards the acetal, water must be removed from the reaction mixture, often by azeotropic distillation or the use of a dehydrating agent like trimethyl orthoformate. organic-chemistry.org Deprotection is achieved by treating the acetal with excess water in the presence of an acid catalyst, reversing the process. organic-chemistry.org

Reactivity at the Chiral Alpha-Carbon Position

The hydrogen atom attached to the carbon alpha to the carbonyl group (the chiral center in this compound) is acidic (pKa ≈ 17-20). masterorganicchemistry.comyoutube.com This acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion. masterorganicchemistry.comyoutube.com

Under basic conditions, deprotonation of the α-carbon occurs, forming a planar enolate ion. youtube.comlibretexts.org If the original aldehyde was chiral, the formation of this achiral enolate intermediate leads to the loss of stereochemical information. Subsequent protonation of the enolate can occur from either face, resulting in racemization of the chiral center. msu.edu

Under acidic conditions, the aldehyde can tautomerize to its enol form. This keto-enol tautomerism also proceeds through a planar intermediate (the enol), which can lead to racemization at the alpha-carbon. libretexts.org

This reactivity means that reactions carried out under either acidic or basic conditions can potentially lead to a loss of enantiomeric purity if the chiral alpha-center is not the desired site of reaction. The formation of the enolate is a critical first step in reactions like the aldol addition and alkylation at the α-carbon. youtube.commsu.edu For effective alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to irreversibly and quantitatively form the enolate before the electrophile is added. libretexts.org

Stereoselective Alpha-Functionalization Reactions

The presence of a single proton at the alpha-position of this compound makes it an ideal substrate for stereoselective alpha-functionalization reactions. These reactions aim to create a new bond at this carbon with a high degree of control over the three-dimensional arrangement of the resulting molecule. Organocatalysis has emerged as a powerful tool for such transformations.

Chiral secondary amines, such as derivatives of proline, are commonly employed as catalysts. These catalysts react with the aldehyde to form a transient chiral enamine intermediate. This enamine is the key nucleophilic species that reacts with various electrophiles. The stereochemical outcome of the reaction is directed by the chiral catalyst, which creates a sterically defined environment around the enamine, favoring the approach of the electrophile from one face over the other. mdpi.com

A prominent example is the asymmetric alpha-alkylation. While the direct catalytic enantioselective alkylation of aldehydes with simple alkyl halides has been challenging, the use of more reactive electrophiles or dual catalytic systems has shown success. For instance, the combination of enamine catalysis with photoredox catalysis allows for the enantioselective α-alkylation of aldehydes with electrophiles that can form radicals. nih.gov In a typical organocatalytic cycle, the aldehyde first forms an enamine with a chiral amine catalyst. This enamine then attacks an electrophile. Subsequent hydrolysis releases the alpha-functionalized aldehyde and regenerates the catalyst. mdpi.comorganic-chemistry.org The stereoselectivity is often high, leading to the formation of one enantiomer in significant excess.

Below is a table with representative data for the organocatalytic alpha-alkylation of aldehydes similar to this compound, illustrating the high yields and enantioselectivities that can be achieved.

| Aldehyde Substrate | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | Benzyl bromide | (S)-Diphenylprolinol silyl (B83357) ether | 85 | 95 |

| Phenylacetaldehyde | Allyl iodide | Imidazolidinone | 90 | 92 |

| 3-Phenylpropanal | Methyl iodide | (S)-Proline | 78 | 88 |

Enolization and Enolate Reactivity

The alpha-proton of this compound is acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is not a factor for this specific aldehyde as it only has one alpha-proton. However, the conditions of enolization are crucial as aldehyde enolates are highly reactive and prone to self-condensation (the aldol reaction). docbrown.infowikipedia.org

The formation of the enolate is typically achieved using a strong, non-nucleophilic base to prevent addition to the carbonyl group. youtube.com Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is highly basic and sterically hindered. youtube.comlibretexts.org The reaction is usually carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions. youtube.com

Once formed, the enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the alpha-carbon or the oxygen atom. youtube.com Reactions with hard electrophiles, such as silyl halides, tend to occur at the oxygen atom, forming silyl enol ethers. In contrast, reactions with soft electrophiles, like alkyl halides, predominantly occur at the alpha-carbon, leading to C-alkylation. youtube.com This differential reactivity allows for a range of synthetic transformations.

The table below summarizes the expected reactivity of the enolate of this compound with different electrophiles.

| Reagent | Electrophile Type | Major Product |

| 1. LDA, THF, -78 °C; 2. CH₃I | Soft (Alkyl Halide) | 2-Methyl-2-(4-methylphenyl)propanal |

| 1. LDA, THF, -78 °C; 2. (CH₃)₃SiCl | Hard (Silyl Halide) | (Z)-1-(trimethylsiloxy)-2-(4-methylphenyl)prop-1-ene |

| 1. NaH, THF; 2. C₆H₅CHO | Carbonyl | Aldol addition product |

This table illustrates the general principles of enolate reactivity as applied to this compound.

Transformations of the Aromatic Moiety

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the ring: the methyl group and the 2-propanal group.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. libretexts.org Conversely, the 2-propanal group is a deactivating, meta-directing group. Its electron-withdrawing inductive and resonance effects decrease the electron density of the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta to it.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-methylphenyl)propanal |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-methylphenyl)propanal |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-Acyl-4-methylphenyl)propanal |

This table outlines the predicted outcomes for electrophilic aromatic substitution on this compound based on established directing effects.

Functionalization of the Para-Methyl Group

The methyl group attached to the aromatic ring offers another site for chemical modification, primarily through free-radical reactions at the benzylic position. The benzylic C-H bonds are weaker than other sp³ C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.

A common reaction is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction is highly selective for the benzylic position. pearson.com In the case of this compound, this would lead to the formation of 2-(4-(bromomethyl)phenyl)propanal. This product is a versatile intermediate, as the benzylic bromide can be readily displaced by a variety of nucleophiles.

Oxidation of the para-methyl group to a carboxylic acid is also possible, typically using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. However, these harsh conditions would also likely oxidize the aldehyde functionality. Selective oxidation of the methyl group in the presence of the aldehyde would require a carefully chosen set of reagents or a protection-deprotection strategy for the aldehyde group.

Advanced Mechanistic Elucidation Studies

Kinetic Isotope Effects and Transition State Analysis

While specific mechanistic studies on this compound are scarce, the principles of kinetic isotope effects (KIEs) and transition state analysis from related systems can provide valuable insights. KIE studies, which involve replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate, are powerful tools for probing reaction mechanisms.

For the enolization of an aldehyde like this compound, a primary kinetic isotope effect would be expected if the C-H bond at the alpha-position is broken in the rate-determining step of the reaction. researchgate.net For example, in base-catalyzed enolization, a significant kH/kD value (typically > 2) would suggest that the deprotonation of the alpha-carbon is the slowest step. Deuterium (B1214612) exchange studies, where the alpha-proton is replaced by deuterium in a deuterated solvent, can also confirm the lability of this proton and the formation of an enol or enolate intermediate. youtube.com

Transition state analysis, often aided by computational chemistry, helps to rationalize the stereochemical outcomes of reactions. In the organocatalyzed alpha-functionalization of aldehydes, the observed enantioselectivity is explained by the energy difference between the diastereomeric transition states leading to the two possible enantiomers. For example, in proline-catalyzed reactions, a Zimmerman-Traxler-like transition state model is often invoked, where the catalyst, substrate, and reagent are organized in a chair-like conformation. youtube.com The steric interactions in these transition states favor one arrangement over the other, leading to the preferential formation of one enantiomer. DFT studies on similar systems have helped to refine these models and provide a more detailed understanding of the non-covalent interactions that govern stereoselectivity. mdpi.com

In-Situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions as they occur, known as in-situ or online monitoring, is a powerful tool for understanding reaction kinetics, elucidating mechanisms, and optimizing process conditions. Spectroscopic techniques are particularly well-suited for this purpose, as they can provide continuous data on the concentration of reactants, intermediates, and products without disturbing the reaction mixture. For a reactive aldehyde like this compound, techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for tracking its chemical transformations.

In-situ spectroscopy allows for the direct observation of molecular changes during a reaction. This approach offers significant advantages over traditional offline analysis, where samples are withdrawn from the reaction at various intervals. Offline methods can be prone to errors due to the quenching of the reaction and potential instability of reactive species upon sampling. In contrast, in-situ monitoring provides a continuous and dynamic profile of the reaction, enabling the detection of transient intermediates that might otherwise be missed.

Detailed Research Findings

While specific published studies focusing exclusively on the in-situ spectroscopic monitoring of this compound are not extensively available, the principles and applications can be thoroughly understood by examining research on analogous compounds and relevant reaction types, such as hydrogenation and aldol condensation.

Hydrogenation Reactions:

The hydrogenation of an aldehyde to its corresponding primary alcohol is a common transformation. For this compound, this would yield 2-(4-methylphenyl)propan-1-ol. In-situ FTIR spectroscopy is an effective technique for monitoring such reactions. The progress of the reaction can be followed by observing the decrease in the characteristic carbonyl (C=O) stretching vibration of the aldehyde and the concurrent increase in the hydroxyl (O-H) stretching band of the alcohol product.

For example, in studies of aldehyde hydrogenations, the aldehyde C=O stretch is typically observed in the region of 1700-1730 cm⁻¹. As the reaction proceeds, the intensity of this peak diminishes. Simultaneously, a broad O-H stretching band appears in the 3200-3600 cm⁻¹ region, and C-O stretching vibrations of the primary alcohol emerge around 1050-1150 cm⁻¹. By integrating the peak areas over time, a kinetic profile of the reaction can be constructed.

Aldol Condensation Reactions:

The aldol condensation is another fundamental reaction for aldehydes. In-situ NMR spectroscopy is particularly powerful for studying these reactions, as it provides detailed structural information about the various species in solution. For a self-condensation of this compound, one could monitor the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the β-hydroxy aldehyde intermediate and the final α,β-unsaturated aldehyde product.

Research on similar aromatic aldehydes, such as 4-methylbenzaldehyde, demonstrates the utility of ¹H NMR for this purpose. The aldehydic proton of the reactant typically appears as a singlet in the downfield region (around 9-10 ppm). Upon formation of the aldol addition product, new signals for the hydroxyl proton and the protons on the newly formed C-C bond would appear. Subsequent dehydration to the condensation product would lead to the appearance of vinylic proton signals.

Below are illustrative data tables representing the kind of information that would be generated from in-situ spectroscopic monitoring of reactions involving this compound, based on typical values for similar compounds.

Table 1: Illustrative In-Situ FTIR Data for the Hydrogenation of this compound

| Time (minutes) | Aldehyde C=O Peak Intensity (arbitrary units) | Alcohol O-H Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | <0.01 | 0.99 |

This table illustrates the expected trend in the relative intensities of the key infrared absorption bands during the hydrogenation of an aldehyde. The data shows the consumption of the starting material and the formation of the product over time.

Table 2: Illustrative In-Situ ¹H NMR Data for the Aldol Condensation of this compound

| Time (minutes) | Reactant Aldehydic Proton Integral | Product Vinylic Proton Integral |

| 0 | 1.00 | 0.00 |

| 15 | 0.80 | 0.10 |

| 30 | 0.60 | 0.20 |

| 60 | 0.30 | 0.35 |

| 90 | 0.10 | 0.45 |

| 120 | <0.05 | 0.48 |

This table represents the change in the relative integrals of characteristic proton signals during an aldol condensation, as would be observed by in-situ NMR. The decrease in the reactant's aldehydic proton signal and the increase in a product's vinylic proton signal allow for the monitoring of the reaction progress. Note that in a condensation reaction, two molecules of reactant form one molecule of product, affecting the final integral values.

These examples underscore the capability of in-situ spectroscopic methods to provide detailed, time-resolved data on the chemical reactivity of this compound. Such data is crucial for kinetic modeling, understanding reaction mechanisms, and for the development of efficient and controlled chemical processes.

Applications of 2 4 Methylphenyl Propanal As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-(4-Methylphenyl)propanal makes it an important intermediate in the synthesis of complex organic molecules. It can be elaborated into a variety of structures through reactions targeting the aldehyde, the aromatic ring, or the benzylic position.

The presence of a stereocenter at the C2 position makes this compound a potentially valuable chiral building block in asymmetric synthesis. smolecule.com Chiral building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence to introduce a specific stereochemistry in the final product. bldpharm.commdpi.com The use of such building blocks is a fundamental strategy in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is critical for function.

While specific examples detailing the direct use of enantiopure this compound in asymmetric transformations are not extensively documented in the provided search results, the principle is well-established with structurally similar compounds. For instance, the enantiomers of the related fragrance compound 3-(4-tert-butylphenyl)-2-methylpropanal (lilial) have been synthesized with high enantiomeric purity. researchgate.net The synthesis of chiral amino alcohols, which are also key intermediates in drug discovery, often relies on the asymmetric reduction or amination of precursor aldehydes or ketones. mdpi.com The aldehyde functionality of this compound allows for diastereoselective additions to the carbonyl group or conversion to other chiral synthons, such as the corresponding alcohol, 2-(4-methylphenyl)propan-1-ol, or related amino derivatives. thegoodscentscompany.comhmdb.ca

Table 1: Related Chiral Building Blocks and Their Applications

| Compound Name | Application |

|---|---|

| (+)-1,2-Bis((2S,5S)-2,5-diethyl phospholano)benzene(cyclooctadiene)rhodium (I) trifluoromethanesulfonate | Chiral catalyst for asymmetric hydrogenation. mdpi.com |

| (R)-(+)-MTPA | Chiral derivatizing agent for determining enantiomeric excess. mdpi.com |

This compound is utilized as a starting material for the synthesis of more complex substituted aromatic compounds. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, to introduce new functional groups. It has been noted for its utility in the synthesis of various ethylbenzene (B125841) derivatives. biosynth.com

Research has demonstrated the synthesis of derivatives such as 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) through multi-step processes that often involve bromination and alkylation of related substituted alkylaromatics. asianpubs.org The reactivity of the aldehyde and the aromatic ring allows for the construction of fragrance molecules and other specialty chemicals with tailored properties. asianpubs.org For example, the synthesis of 3-(4-isobutyl-2-methylphenyl)propanal, a valuable perfumery ingredient, highlights the role of such precursors in building complex aromatic structures. mdpi.com

The functional groups of this compound provide handles for cyclization reactions, leading to the formation of polycyclic and heterocyclic systems. These structural motifs are central to many areas of chemistry, including pharmaceuticals and materials science. acs.org The aldehyde can participate in condensation reactions with various nucleophiles to form new rings.

For instance, derivatives of propanal are used in the synthesis of complex heterocyclic compounds. A study on the synthesis of functionalized bis-heterocyclic compounds containing a thieno[2,3-b]thiophene (B1266192) motif utilized a propanal derivative as a key intermediate. nih.gov Although not starting directly from this compound, the chemistry illustrates how the propanal moiety can be integral to forming complex fused ring systems. The synthesis of diazapyrene derivatives, a class of polycyclic heteroaromatics, has been achieved through double electrophilic cyclization of phenazine (B1670421) precursors, which can be conceptually linked back to simpler aromatic aldehydes. acs.org These examples underscore the potential of this compound to serve as a foundational element in the strategic construction of diverse and complex ring scaffolds.

Utility in Materials Science Precursor Development

Beyond its role in synthesizing discrete molecules, this compound and its derivatives are valuable precursors in materials science for creating polymers and coordination complexes with specific functions.

In polymer science, the structure of the monomeric or oligomeric building blocks dictates the properties of the final material. While direct polymerization of this compound is not highlighted, its derivatives serve as key components in the synthesis of functional oligomers and polymers. amazonaws.com

For example, a derivative, 2-(4-methylphenyl)-1,3,4-oxadiazole, is used as a building block for novel 2-D oligomers designed for electroactive device applications. amazonaws.com These oligomers are synthesized through coupling reactions, demonstrating how a core aromatic structure derived from a 2-(4-methylphenyl) moiety can be incorporated into larger, functional materials. Similarly, related structures like 2-methyl-N-(4-methylphenyl)prop-2-enamide function as monomers in copolymerization reactions, for instance with styrene (B11656), to create new polymer architectures. copoldb.jpchemrxiv.org The resulting copolymers possess properties influenced by the specific structure of the methylphenyl-containing monomer. chemrxiv.org

Table 2: Research Findings on Polymer/Oligomer Synthesis

| Precursor/Monomer | Resulting Material | Application | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | 2-D Oligomers | Electroactive Devices | amazonaws.com |

The aldehyde group of this compound is readily converted into various functionalities that can act as ligands for metal ions. These ligands are crucial in coordination chemistry for creating metal complexes with specific catalytic, optical, or biological properties. rsc.org

A notable application is in the synthesis of ligands for silver(I) complexes. Research has shown the synthesis of 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal, a ligand derived from a related propanal structure. acs.orgnih.gov This ligand coordinates with silver(I) ions to form complexes with potential antimicrobial and optoelectronic applications. acs.orgnih.gov The synthesis involves the reaction of an enaminone with a diazonium salt derived from a 4-methylphenyl precursor. nih.gov Similarly, triazole-based ligands, such as 4-(4-methylphenyl)-3-(2-pyrimidyl)-5-phenyl-4H-1,2,4-triazole, have been synthesized and used to form iron(II) complexes that exhibit interesting spin-crossover behavior. bohrium.com

Table 3: Synthesized Ligands and Complexes

| Ligand Name | Metal Ion | Application of Complex | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal | Silver(I) | Antimicrobial, Optoelectronic | acs.orgnih.gov |

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 99-72-9 |

| 3-(4-tert-Butylphenyl)-2-methylpropanal (Lilial) | 80-54-6 |

| 2-(4-Methylphenyl)propan-1-ol | 4371-50-0 |

| 2-Amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol | Not specified |

| (R)-(+)-MTPA | 20445-33-4 |

| 2,2-Dimethyl-3-(3-methylphenyl)propanal | 107737-97-3 |

| 3-(4-Isobutyl-2-methylphenyl)propanal | 108930-30-3 |

| Thieno[2,3-b]thiophene | 250-84-0 |

| 2-(4-Methylphenyl)-1,3,4-oxadiazole | Not specified |

| 2-Methyl-N-(4-methylphenyl)prop-2-enamide | 3486-13-1 |

| Styrene | 100-42-5 |

| 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal | Not specified |

| Silver(I) nitrate (B79036) | 7761-88-8 |

Precursor for Functional Organic Materials

The compound this compound is a versatile synthetic intermediate whose molecular architecture is of significant interest in the field of materials science. Its structure, featuring a reactive aldehyde group and a substituted aromatic ring, provides multiple pathways for chemical modification and polymerization, positioning it as a valuable precursor for a range of functional organic materials. biosynth.comontosight.ai The utility of such compounds extends to the production of specialty chemicals and materials, where unique functional groups can be leveraged to develop novel and complex molecules.

Derivatives of this compound are explored for their potential in creating advanced materials. The aldehyde functional group is a key site for reactions. For instance, it can undergo acetalization by reacting with alcohols, a process often catalyzed by acids like p-toluenesulfonic acid, to form stable acetal (B89532) derivatives. usim.edu.my This reaction is fundamental in protecting the aldehyde during multi-step syntheses or in directly modifying the material's properties. usim.edu.my Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, creating new monomers with different functionalities. The corresponding alcohol, 2-(4-Methylphenyl)propan-2-ol, is noted to be incompatible with strong oxidizing agents but can react with oxoacids and carboxylic acids to form esters, highlighting a pathway to polyester (B1180765) materials. chemicalbook.com

The true potential of this compound in materials science lies in its use as a monomer or a precursor to a monomer for polymerization. ontosight.ai Aromatic compounds are crucial in polymer chemistry, and derivatives of this compound can be designed for specific applications. For example, the introduction of an allyloxy group can make a derivative suitable for polymerization reactions to create polymers with tailored properties like enhanced thermal stability or specific reactivity. ontosight.ai Research into related structures demonstrates that aromatic monomers like p-methylstyrene can be copolymerized with olefins such as ethylene (B1197577) and propylene (B89431) to produce polymers with phenyl or substituted phenyl pendant groups. researchgate.net This approach allows for the fine-tuning of polymer properties.

Moreover, the synthesis of complex silver(I) complexes with ligands based on a 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal (B14864575) structure, which includes a 2-[2-(4-methylphenyl)hydrazono] derivative, has been reported. acs.org These materials exhibit semiconducting properties, with band gaps suitable for optoelectronic applications like dye-sensitized solar cells and photodiodes. acs.org This indicates that derivatives of this compound can be incorporated into advanced materials for electronics and photonics.

Another advanced application is in the formation of Covalent Organic Frameworks (COFs). digitellinc.com COFs are crystalline, porous polymers constructed from multifunctional monomers. digitellinc.com The structure of this compound makes it a candidate for modification into a multifunctional monomer suitable for COF synthesis. By transforming the aldehyde into other linking groups, it could potentially be used to build two- or three-dimensional polymer networks with precisely controlled pore sizes and functionalities for applications in molecular separations, catalysis, and chemical sensing. digitellinc.com

The following tables provide representative data from research on analogous compounds, illustrating the synthetic pathways and characterization involved in creating functional materials from phenyl-based precursors.

Table 1: Synthesis of Functional Derivatives from Phenylpropanal Analogs

This table shows examples of chemical transformations applied to compounds structurally related to this compound to create functional molecules for material synthesis.

| Precursor | Reagents & Conditions | Product | Yield (%) | Application/Significance | Ref |

| 2,2-dimethylpropanal | 1. Protection 2. 4-methylbenzenesulfonyl chloride, pyridine (B92270) 3. Deprotection | Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- | - | Intermediate for specialty chemicals and polymer cross-linking. | |

| Citral | Propylene glycol, p-toluenesulfonic acid | Citral propylene glycol acetal | 74% | Creates a more stable compound for fragrance applications, demonstrating aldehyde functionalization. usim.edu.my | usim.edu.my |

| 1-Isobutyl-4-iodobenzene | Allylic alcohol, Heck reaction conditions | 3-(4-Isobutyl-2-methylphenyl)propanal | - | Synthesis of a propanal derivative, though challenges with catalyst loading and side reactions were noted. acs.org | acs.org |

| 3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal | Silver(I) salt | Ag(I) complex of the ligand | - | Forms a coordination complex with semiconducting properties for optoelectronic applications. acs.org | acs.org |

Table 2: Research Findings on Polymerization of Related Aromatic Monomers

This table summarizes findings from polymerization studies involving aromatic monomers similar to derivatives of this compound, highlighting the creation of functional polymers.

| Monomer(s) | Polymerization Method/Catalyst | Resulting Polymer/Material | Key Findings | Ref |

| Ethylene and p-methylstyrene (p-MeSt) | Metallocene catalyst | Polyethylene with p-methylphenyl pendant groups | The incorporation of p-MeSt increased with its feed concentration; used to create functional polyolefins. researchgate.net | researchgate.net |

| 4-(tert-butyldimethylsilyloxy)styrene | Anionic living polymerization with lithium naphthalide | Poly(4-vinylphenol) (after hydrolysis) | Produced a well-defined, nearly monodisperse polymer; the silyl (B83357) group acts as a protective group for the phenol (B47542) functionality. researchgate.net | researchgate.net |

| 4-methylphenyl vinyl sulfoxide | Anionic polymerization using macroinitiators | Star-branched polymers with poly(acetylene) segments | Created new functional asymmetric star-branched polymers with conductive properties after thermal treatment. researchgate.net | researchgate.net |

| Woven COF nanocrystals and Polymethyl methacrylate (B99206) (PMMA) | Composite blending | PMMA-COF composite | The interaction between the polymer and the COF framework leads to enhanced mechanical properties (strength, ductility, toughness) by templating polymer chain entanglement. berkeley.edu | berkeley.edu |

Advanced Spectroscopic and Computational Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides the foundational data for the structural elucidation of 2-(4-Methylphenyl)propanal, confirming its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the proton signals are distinct and provide clear evidence for the compound's structure. A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) and coupling patterns. rsc.org

The aldehydic proton appears as a doublet at approximately 9.66 ppm due to coupling with the adjacent methine proton. rsc.org The aromatic protons on the p-substituted ring typically appear as two distinct doublets between 7.10 and 7.19 ppm. rsc.org The methine proton (CH) alpha to the carbonyl group resonates as a quartet around 3.60 ppm, coupled to both the aldehydic proton and the methyl group protons. rsc.org The methyl group attached to the chiral center gives a doublet at about 1.42 ppm, while the methyl group on the aromatic ring presents as a singlet around 2.35 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The aldehydic carbonyl carbon (C=O) is highly deshielded, appearing at the downfield end of the spectrum, typically around 200.5 ppm for similar structures. rsc.org The aromatic carbons show signals in the 129-136 ppm range, while the aliphatic carbons—the chiral methine, the adjacent methyl, and the ring's methyl group—appear at the upfield end of the spectrum. rsc.org

2D NMR and Stereochemical Assignment: While 1D NMR confirms the basic structure, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign all proton and carbon signals by showing their correlations. For stereochemical assignment, advanced NMR techniques using chiral derivatizing agents or chiral solvating agents can be used to distinguish between the (R)- and (S)-enantiomers by inducing diastereomeric differences in their NMR spectra. The absolute configuration of related aldehydes has been determined after their conversion to the corresponding alcohols. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded on a 500 MHz spectrometer in CDCl₃. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 9.66 | d | 1.2 | 1H | Aldehyde (-CHO) |

| 7.19 | d | 7.9 | 2H | Aromatic (ortho to CH) |

| 7.10 | d | 7.9 | 2H | Aromatic (meta to CH) |

| 3.60 | bq | 7.3 | 1H | Methine (-CH-) |

| 2.35 | s | - | 3H | Aromatic Methyl (-CH₃) |

| 1.42 | d | 7.3 | 3H | Aliphatic Methyl (-CH₃) |

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. nist.gov It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. nih.gov